4-Methyl-benzylpyridinium chloride
CAS No.: 30004-39-8
Cat. No.: VC8262688
Molecular Formula: C13H14ClN
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30004-39-8 |
|---|---|
| Molecular Formula | C13H14ClN |
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride |
| Standard InChI | InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | IKDPUGYLVANLPL-UHFFFAOYSA-M |
| SMILES | CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] |
| Canonical SMILES | CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
4-Methyl-benzylpyridinium chloride is systematically named 1-benzyl-4-methylpyridin-1-ium chloride, reflecting its IUPAC nomenclature. Alternative designations include:
Structural Characteristics
The compound features:
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A pyridinium ring (positively charged nitrogen at the 1-position).
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A methyl group at the 4-position of the pyridinium ring.
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A benzyl group () at the 1-position.
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A chloride () counterion.
The structural formula is represented as:
Physicochemical Properties
Fundamental Properties
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR):
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NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5 ppm), and benzyl protons (δ 4.5–5.0 ppm).
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NMR: Pyridinium carbons (δ 120–150 ppm), methyl carbon (δ 20–25 ppm), and benzyl carbons (δ 40–50 ppm).
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Mass Spectrometry: Molecular ion peak at 219.71 (M) with fragmentation patterns corresponding to the pyridinium and benzyl moieties .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via quaternization of 4-methylpyridine with benzyl chloride:
Procedure:
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Reaction Setup: Mix equimolar quantities of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.
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Heating: Reflux at 80–90°C for 12–24 hours under inert atmosphere.
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Isolation: Cool the mixture, filter precipitated product, and wash with diethyl ether.
Industrial-Scale Considerations
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Catalyst Optimization: Tributylamine or phase-transfer catalysts may enhance reaction rates.
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Solvent Recovery: Distillation systems reclaim acetonitrile for cost efficiency.
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Yield: Industrial processes report yields >85% with purity ≥99% via HPLC .
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
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Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
Thermal Analysis
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Differential Scanning Calorimetry (DSC): Endothermic peak at 182°C (melting).
Future Research Directions
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Biological Screening: Evaluate antibacterial/antifungal efficacy against resistant strains.
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Ionic Liquid Engineering: Optimize conductivity and thermal stability for energy storage.
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Catalytic Applications: Assess performance in cross-coupling or polymerization reactions.
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